Cas no 884495-39-0 (5-Bromo-2-methoxypyridin-3-amine)

5-Bromo-2-methoxypyridin-3-amine structure
884495-39-0 structure
상품 이름:5-Bromo-2-methoxypyridin-3-amine
CAS 번호:884495-39-0
MF:C6H7BrN2O
메가와트:203.036580324173
MDL:MFCD07368887
CID:720180
PubChem ID:329771510

5-Bromo-2-methoxypyridin-3-amine 화학적 및 물리적 성질

이름 및 식별자

    • 3-Amino-5-bromo-2-methoxypyridine
    • 5-Bromo-2-methoxypyridin-3-amine
    • 3-Pyridinamine,5-bromo-2-methoxy-
    • 5-BROMO-2-METHOXY-3-CYANOPYRIDINE
    • 5-Bromo-2-methoxy-3-pyridinamine
    • C6H7BrN2O
    • 5-BROMO-2-METHOXY-3-AMINOPYRIDINE
    • PubChem17164
    • 3-Amino-5-bromopyridin-2-yl methyl ether
    • 5-BROMO-2-(METHYLOXY)-3-PYRIDINAMINE
    • KSC496K1T
    • HJOOFLFWIISCAI-UHFFFAOYSA-N
    • 5-bromo-2-methoxy-3-pyridylamine
    • EBD46099
    • BBL101326
    • 2-methoxy-3-amino-5-br
    • 5-Bromo-2-methoxy-3-pyridinamine (ACI)
    • 2-Methoxy-3-amino-5-bromopyridine
    • J-518332
    • CS-M0124
    • AKOS005073254
    • A842609
    • 5-bromo-2-methoxy-pyridin-3-amine;5-Bromo-2-methoxy-3-aminopyridine
    • J-517131
    • PB15873
    • J-516960
    • EN300-61899
    • FT-0650023
    • 5-Bromo-2-methoxypyridin-3-amine, AldrichCPR
    • SCHEMBL112761
    • SB10497
    • BDBM626192
    • 2-methoxy-3-amino-5-bromo pyridine
    • AC-9847
    • DTXSID80660560
    • BL007596
    • AM20070288
    • SY022291
    • MFCD07368887
    • BB 0257132
    • 884495-39-0
    • LD-0211
    • DB-082193
    • STL555122
    • DB-025039
    • MDL: MFCD07368887
    • 인치: 1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
    • InChIKey: HJOOFLFWIISCAI-UHFFFAOYSA-N
    • 미소: BrC1=CN=C(C(=C1)N)OC

계산된 속성

  • 정밀분자량: 201.97400
  • 동위원소 질량: 201.974
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 112
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 48.1

실험적 성질

  • 밀도: 1.622
  • 융해점: 53-57°C
  • 비등점: 284.5°C at 760 mmHg
  • 플래시 포인트: 125.9°C
  • 굴절률: 1.602
  • 수용성: Slightly soluble in water.
  • PSA: 48.14000
  • LogP: 2.01610

5-Bromo-2-methoxypyridin-3-amine 보안 정보

5-Bromo-2-methoxypyridin-3-amine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-Bromo-2-methoxypyridin-3-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-61899-0.25g
5-bromo-2-methoxypyridin-3-amine
884495-39-0 95%
0.25g
$19.0 2023-02-13
Enamine
EN300-61899-10.0g
5-bromo-2-methoxypyridin-3-amine
884495-39-0 95%
10.0g
$87.0 2023-02-13
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0466599451-5g
5-Bromo-2-methoxypyridin-3-amine
884495-39-0 98%(HPLC)
5g
¥ 964.7 2024-07-20
eNovation Chemicals LLC
D495370-10G
5-bromo-2-methoxypyridin-3-amine
884495-39-0 97%
10g
$35 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A31030-1g
5-Bromo-2-methoxypyridin-3-amine
884495-39-0 98%
1g
¥21.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A31030-5g
5-Bromo-2-methoxypyridin-3-amine
884495-39-0 98%
5g
¥55.0 2023-09-09
Apollo Scientific
OR42139-10g
3-Amino-5-bromo-2-methoxypyridine
884495-39-0 98%
10g
£50.00 2023-09-02
eNovation Chemicals LLC
K09282-10g
3-Amino-5-bromo-2-methoxypyridine
884495-39-0 95%
10g
$800 2024-06-05
eNovation Chemicals LLC
K13929-25g
3-Amino-5-bromo-2-methoxypyridine
884495-39-0 97%
25g
$700 2023-09-03
Enamine
EN300-61899-0.1g
5-bromo-2-methoxypyridin-3-amine
884495-39-0 95%
0.1g
$19.0 2023-02-13

5-Bromo-2-methoxypyridin-3-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C → rt
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Water ;  90 °C
참조
Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma
Chen, Ying; et al, Bioorganic & Medicinal Chemistry, 2016, 24(5), 957-966

합성 방법 2

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  2 h, reflux
2.1 Solvents: Methanol ;  overnight, rt
3.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  reflux
참조
Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors
Hei, Yuan-Yuan; et al, Bioorganic & Medicinal Chemistry, 2019, 27(20),

합성 방법 3

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  2 h, reflux
3.1 Solvents: Methanol ;  overnight, rt
4.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  reflux
참조
Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors
Hei, Yuan-Yuan; et al, Bioorganic & Medicinal Chemistry, 2019, 27(20),

합성 방법 4

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  2 h, 50 °C
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  2 h, reflux
4.1 Solvents: Methanol ;  overnight, rt
5.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  reflux
참조
Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors
Hei, Yuan-Yuan; et al, Bioorganic & Medicinal Chemistry, 2019, 27(20),

합성 방법 5

반응 조건
1.1 Solvents: Methanol ;  overnight, rt
2.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  reflux
참조
Alkylsulfonamide-containing quinazoline derivatives as potent and orally bioavailable PI3Ks inhibitors
Hei, Yuan-Yuan; et al, Bioorganic & Medicinal Chemistry, 2019, 27(20),

합성 방법 6

반응 조건
1.1 Reagents: Phosphorus oxychloride Catalysts: Dimethylformamide ;  3 h, reflux
2.1 Reagents: Sodium methoxide ;  0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
참조
[11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers
Wang, Min; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574

합성 방법 7

반응 조건
1.1 Reagents: Silver carbonate Solvents: Chloroform ;  48 h, rt
2.1 Reagents: Stannous chloride Solvents: Ethyl acetate ;  4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
참조
[11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers
Wang, Min; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574

5-Bromo-2-methoxypyridin-3-amine Raw materials

5-Bromo-2-methoxypyridin-3-amine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:884495-39-0)5-Bromo-2-methoxypyridin-3-amine
A842609
순결:99%
재다:500g
가격 ($):553.0
atkchemica
(CAS:884495-39-0)5-Bromo-2-methoxypyridin-3-amine
CL7945
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의